
1-phenyl-2-methyl-1H-imidazole
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Description
1-phenyl-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Their findings indicated that certain derivatives showed promising antibacterial effects, with specific compounds achieving low minimum inhibitory concentrations (MIC) compared to standard antibiotics .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
1a | 8 | 16 |
1b | 4 | 8 |
Anticancer Potential
The anticancer properties of imidazole derivatives have also been extensively studied. For example, Yurttas et al. developed various compounds based on the imidazole structure and tested their cytotoxicity against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that several compounds exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like cisplatin .
Table 2: Cytotoxicity of Imidazole Derivatives
Compound | IC50 (µM) C6 | IC50 (µM) HepG2 |
---|---|---|
20a | 27.0 ± 1.41 | 50.0 ± 5.0 |
20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
Material Science Applications
Imidazole derivatives are also utilized in the development of advanced materials, particularly in the synthesis of covalent organic frameworks (COFs). These materials are known for their tunable structures and porosity, making them suitable for applications in gas storage and separation, catalysis, and drug delivery systems .
Table 3: Properties of Imidazole-Based Covalent Organic Frameworks
Property | Value |
---|---|
Surface Area (m²/g) | Up to 1200 |
Pore Volume (cm³/g) | 0.5 |
Stability | High at room temperature |
Catalytic Applications
The catalytic potential of imidazole derivatives has been explored in various reactions, including C–H activation and cross-coupling reactions. These compounds serve as effective ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity .
Table 4: Catalytic Activity of Imidazole Derivatives
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
C–H Alkenylation | Pd(II)-imidazole complex | 85 |
Suzuki Coupling | Ni(II)-imidazole complex | 90 |
Case Study: Anticancer Activity
In a study conducted by Hsieh et al., various imidazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The study highlighted the structure-activity relationship of these compounds and identified lead candidates with promising therapeutic indices .
Case Study: Antimicrobial Efficacy
Roopashree et al. investigated the antimicrobial efficacy of imidazole derivatives against HeLa cells using the MTT assay. Their findings reinforced the potential of imidazole compounds as effective agents against cancer cell proliferation, contributing to ongoing research in anticancer drug development .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-1-phenylimidazole |
InChI |
InChI=1S/C10H10N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
ZQNVWAQNCHHONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.